molecular formula C13H17ClN2O2 B1322299 1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride CAS No. 162045-31-0

1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride

Cat. No. B1322299
M. Wt: 268.74 g/mol
InChI Key: KLZHMTYGKHMRBO-UHFFFAOYSA-N
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Description

The compound "1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. The papers provided discuss several derivatives of piperidine and their synthesis, structure, and biological activities, which can give insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups to enhance activity against acetylcholinesterase . Similarly, the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety involves treating intermediates with various N-aryl-2-chloroacetamides and acyl chlorides . These methods could potentially be adapted for the synthesis of "1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride" by modifying the functional groups and synthesis pathways.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The study of 1,4-piperazine-2,5-diones revealed different hydrogen-bonding networks in polymorphic crystalline forms, which were analyzed using single-crystal X-ray analysis . This suggests that the molecular structure of "1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride" could also exhibit polymorphism, affecting its physical properties and biological activity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that modify their structure and enhance their biological properties. For example, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment with substituted benzhydryl chlorides followed by N-sulfonation . These reactions are important for tailoring the chemical properties of the compounds for specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was evaluated, and structure-activity relationships were elucidated . The study of these properties is essential for understanding the pharmacokinetics and pharmacodynamics of the compounds. The compound "1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride" would likely have unique physical and chemical properties that could be analyzed in a similar manner.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Future Directions

The future directions for research on “1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride” and related compounds could include further exploration of their synthesis, characterization, and potential applications. Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new developments in this field could have important implications for drug design .

properties

IUPAC Name

1-piperidin-4-yl-4H-3,1-benzoxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-7-14-8-6-11)12-4-2-1-3-10(12)9-17-13;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZHMTYGKHMRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622202
Record name 1-(Piperidin-4-yl)-1,4-dihydro-2H-3,1-benzoxazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride

CAS RN

162045-31-0
Record name 1-(Piperidin-4-yl)-1,4-dihydro-2H-3,1-benzoxazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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